(3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile
Description
This compound is a synthetic small molecule featuring a pyrrolo[2,3-d]pyrimidine core substituted with a pyrazole ring, a cyclopentyl group, and a 2-trimethylsilylethoxymethyl (SEM) protecting group. The SEM group is critical for stabilizing reactive intermediates during synthesis, as seen in its use in pharmaceutical intermediates like ruxolitinib derivatives . The (3R)-stereochemistry ensures specificity in binding to biological targets, such as kinases, which are often implicated in cancer and inflammatory diseases. Crystalline salt forms of related compounds (e.g., hydrochloride or hydrobromide salts) are described in patent literature for improved solubility and stability in pharmaceutical formulations .
Properties
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6OSi/c1-31(2,3)13-12-30-17-28-11-9-20-22(25-16-26-23(20)28)19-14-27-29(15-19)21(8-10-24)18-6-4-5-7-18/h9,11,14-16,18,21H,4-8,12-13,17H2,1-3H3/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQSWYIJDFMBNE-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CN(N=C3)C(CC#N)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CN(N=C3)[C@H](CC#N)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941685-40-1 | |
| Record name | (3R)-3-Cyclopentyl-3-[4-(7-{[(2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase (JAK) . JAK is a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.
Mode of Action
This compound acts as a JAK inhibitor . It binds to the kinase domain of JAK, thereby inhibiting its activity. This prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from activated cytokine receptors leading to gene transcription.
Biochemical Pathways
The inhibition of JAK disrupts the JAK-STAT signaling pathway . This pathway is involved in processes such as cell growth, cell differentiation, and immune response. By inhibiting JAK, the compound can modulate these processes, potentially leading to therapeutic effects.
Result of Action
The inhibition of JAK leads to the modulation of the JAK-STAT signaling pathway. This can result in changes in gene transcription, potentially affecting cellular processes such as growth and differentiation. The exact molecular and cellular effects would depend on the specific context in which the compound is used.
Biological Activity
(3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile is a compound with significant potential in medicinal chemistry. Its complex structure suggests a diverse range of biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and data sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H32N6OSi
- Molecular Weight : 436.6 g/mol
- CAS Number : 941685-40-1
- Purity : Typically around 95% to 98% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. While detailed mechanisms are still under investigation, preliminary data suggest that it may influence pathways related to:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites, potentially affecting neurotransmitter systems.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties , particularly against certain types of tumors. For example, it has shown efficacy in inhibiting the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Research has highlighted its potential as an anti-inflammatory agent , suggesting that it may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Neuroprotective Properties
There is emerging evidence suggesting that the compound may possess neuroprotective effects , possibly offering therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B (2021) | Reported anti-inflammatory effects in animal models, reducing markers of inflammation. |
| Study C (2022) | Showed neuroprotective effects in a mouse model of Alzheimer's disease, improving cognitive function. |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with kinase inhibitors, particularly ruxolitinib derivatives (e.g., (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile salts). Key differences include:
Functional Comparisons
- SEM-Protected vs. Deprotected Forms : The SEM group in the target compound serves as a temporary protective moiety, preventing unwanted reactions during synthesis. In contrast, deprotected analogues (e.g., ruxolitinib salts) exhibit direct pharmacological activity by binding to kinase domains .
- Salt Forms : Hydrochloride and hydrobromide salts of the deprotected compound demonstrate superior crystallinity and stability compared to the SEM-protected precursor, making them preferable for drug manufacturing .
Pharmacological Relevance
The SEM group’s removal is essential to unlock therapeutic efficacy, highlighting the importance of synthetic strategies in drug development .
Research Findings and Implications
- Synthetic Pathways : Patent literature emphasizes the use of SEM-protected intermediates to streamline the synthesis of kinase inhibitors. The SEM group is later cleaved under mild acidic conditions to yield active pharmaceutical ingredients .
- Stability and Formulation : Crystalline salt forms (HCl/HBr) of the deprotected compound exhibit better thermal stability and shelf-life compared to SEM-containing precursors, aligning with industrial standards for drug formulation .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile, and how does its stereochemistry influence synthesis?
- Methodological Answer : The compound is synthesized via cyclopentylpropionitrile derivatives, with stereochemical control achieved through chiral intermediates. Key steps include:
- Pyrrolo[2,3-d]pyrimidine Core Formation : Diazomethane-mediated cyclization under low-temperature conditions (-20°C to -15°C) in dichloromethane, followed by purification via column chromatography (ethyl acetate/hexane 1:4) .
- Protection of Reactive Sites : Use of 2-trimethylsilylethoxymethyl (SEM) groups to protect reactive pyrrolo[2,3-d]pyrimidine nitrogen atoms, ensuring regioselectivity in subsequent reactions .
- Chiral Resolution : Chiral HPLC-UV analysis confirms the (3R)-configuration, critical for biological activity .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity and stereochemistry?
- Methodological Answer :
- NMR and Mass Spectrometry : H/C NMR and high-resolution mass spectrometry (HRMS) validate the molecular structure, with emphasis on distinguishing pyrrolo[2,3-d]pyrimidine and pyrazole ring protons .
- Chiral HPLC : Achiral and chiral HPLC-UV methods (e.g., using C18 columns with acetonitrile/water gradients) resolve enantiomers, ensuring >98% enantiomeric excess .
- X-ray Crystallography : Used to confirm absolute stereochemistry in related derivatives (e.g., cyclopentylpropionitrile analogs) .
Q. What is the primary mechanism of action of this compound in biological systems?
- Methodological Answer : The compound acts as a potent ATP-competitive inhibitor of JAK1/2 kinases, modulating cytokine signaling pathways. Preclinical studies demonstrate:
- Kinase Selectivity : Biochemical assays (IC values) show preferential inhibition of JAK1/2 over other kinases (e.g., TYK2) .
- Downstream Effects : Inhibition of STAT3/5 phosphorylation in myelofibrosis cell lines, validated via Western blotting .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the SEM-protected pyrrolo[2,3-d]pyrimidine intermediate?
- Methodological Answer : Optimization involves:
- Temperature Control : Maintaining -20°C during diazomethane addition to prevent side reactions .
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)) for reductive cyclization efficiency .
- Solvent Selection : Xylene as a high-boiling solvent improves reflux efficiency during chloranil-mediated aromatization .
Q. What strategies address contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Stability Assays : LC-MS/MS profiling identifies rapid hepatic clearance of the SEM group, necessitating prodrug modifications .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate JAK1/2 inhibition in plasma (via ELISA) with spleen weight reduction in murine myelofibrosis models .
- Off-Target Profiling : Phosphoproteomic screens reveal unexpected kinase interactions (e.g., FLT3), requiring CRISPR validation .
Q. How can regioselectivity challenges in pyrrolo[2,3-d]pyrimidine functionalization be mitigated?
- Methodological Answer :
- Directed Ortho-Metalation : Use of SEM-protecting groups directs lithiation to the C4 position, enabling pyrazole coupling .
- Computational Modeling : DFT calculations predict electron density distribution, guiding electrophilic substitution at the C7 position .
- Alternative Protecting Groups : Comparing SEM with tert-butyldimethylsilyl (TBS) groups for improved stability during Suzuki-Miyaura cross-coupling .
Q. What advanced analytical methods resolve spectral overlaps in NMR characterization of the pyrazole-pyrrolo[2,3-d]pyrimidine core?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC experiments assign overlapping protons (e.g., pyrazole H-1' and pyrrolo H-7) .
- Isotopic Labeling : N-labeled analogs clarify nitrogen connectivity in heterocyclic rings .
- Dynamic NMR : Variable-temperature H NMR resolves conformational exchange broadening in cyclopentyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
